molecular formula C20H21N3O5 B2597827 N-(2-(3,5-dimethylphenoxy)ethyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396685-94-1

N-(2-(3,5-dimethylphenoxy)ethyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2597827
CAS No.: 1396685-94-1
M. Wt: 383.404
InChI Key: WSOVHFGUYRXPJM-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenoxy)ethyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 3,5-dimethylphenol and furan-2-carbaldehyde.

    Formation of Intermediate: The 3,5-dimethylphenol is reacted with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. Concurrently, furan-2-carbaldehyde is converted to furan-2-ylmethylamine through reductive amination.

    Cyclization: The intermediate 2-(3,5-dimethylphenoxy)ethanol is then reacted with furan-2-ylmethylamine and a suitable urea derivative under cyclization conditions to form the pyrimidine ring.

    Final Product Formation: The resulting intermediate undergoes further reactions, including acylation and amide formation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form corresponding alcohols.

    Substitution: The phenoxy and furan moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyrimidine ring.

    Substitution: Various substituted phenoxy and furan derivatives.

Scientific Research Applications

N-(2-(3,5-dimethylphenoxy)ethyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: Potential use in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(2-(3,5-dimethylphenoxy)ethyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxamide

Uniqueness

The unique combination of the furan and pyrimidine rings, along with the specific substitution pattern, gives N-(2-(3,5-dimethylphenoxy)ethyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-3-(furan-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-13-8-14(2)10-16(9-13)28-7-5-21-18(24)17-11-22-20(26)23(19(17)25)12-15-4-3-6-27-15/h3-4,6,8-11H,5,7,12H2,1-2H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOVHFGUYRXPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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